N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide
CAS No.: 394215-45-3
Cat. No.: VC7528589
Molecular Formula: C21H21N7O3S4
Molecular Weight: 547.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394215-45-3 |
|---|---|
| Molecular Formula | C21H21N7O3S4 |
| Molecular Weight | 547.69 |
| IUPAC Name | N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H21N7O3S4/c1-3-32-21-27-25-19(35-21)23-17(29)12-34-20-26-24-16(11-22-18(30)15-9-6-10-33-15)28(20)13-7-4-5-8-14(13)31-2/h4-10H,3,11-12H2,1-2H3,(H,22,30)(H,23,25,29) |
| Standard InChI Key | CJJGYKJGYHVOPQ-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CS4 |
Introduction
Structural Characteristics
The molecular structure of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide is intricate, featuring multiple heterocycles and functional groups.
Molecular Formula and Weight
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Molecular Formula: C₁₈H₁₈N₄O₂S₃
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Molecular Weight: 410.56 g/mol
Structural Representation
The compound can be represented using various structural notations:
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SMILES Notation: CC(SC(=O)N(C)C(=O)N(C)C(=S)N(C)C(=O)N(C)C(=O)N(C))C(=S)C(=O)N(C)
This notation provides a way to visualize the arrangement of atoms within the molecule.
Synthesis Methods
The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide typically involves several steps:
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Formation of Thiophene Derivative: Starting with thiophene-2-carboxylic acid and reacting it with ethyl sulfide to introduce the ethylsulfanyl group.
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Coupling Reaction: The introduction of the triazole moiety through coupling reactions involving appropriate precursors.
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Final Amidation: The final step involves the amidation process where the carboxylic acid functionality is converted into the corresponding amide.
Reaction Conditions
The reactions are often conducted in solvents such as dimethylformamide or dichloromethane under reflux conditions to ensure high yield and purity.
Biological Activities
Research indicates that compounds similar to N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide exhibit significant biological activities:
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-{5-[...]} | K562 | 15 |
| N-{5-[...]} | MCF7 | 50 |
Applications in Medicinal Chemistry
Given its structural complexity and biological activity, N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide has potential applications in:
Drug Development
The compound may serve as a lead structure for developing new anticancer agents or antimicrobial drugs due to its ability to interact with biological targets effectively.
Research in Organic Synthesis
Its unique structural features make it a valuable building block in synthesizing other complex organic molecules.
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